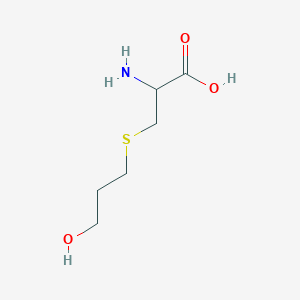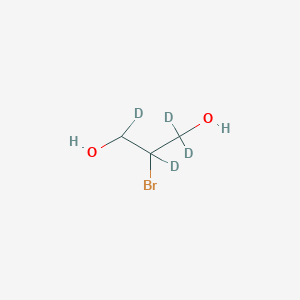
2-Bromo-1,1,2,3-tetradeuteriopropane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,3-propanediol-d4 is a deuterium-labeled compound with the molecular formula C3H3D4BrO2 and a molecular weight of 159.02 g/mol . This compound is a stable isotope-labeled analog of 2-Bromo-1,3-propanediol, which is used in various chemical and biological research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-propanediol-d4 typically involves the bromination of 1,3-propanediol-d4. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of a brominating agent such as hydrobromic acid or bromine in the presence of a suitable solvent .
Industrial Production Methods
Industrial production methods for 2-Bromo-1,3-propanediol-d4 are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The process may also include additional purification steps such as distillation or recrystallization to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1,3-propanediol-d4 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 1,3-propanediol-d4.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions.
Reduction Reactions: The bromine atom can be reduced to form 1,3-propanediol-d4.
Common Reagents and Conditions
Substitution Reactions: Common reagents include hydroxide ions, amines, and thiols. The reactions are typically carried out in aqueous or alcoholic solvents.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Reactions: 1,3-Propanediol-d4
Oxidation Reactions: Corresponding aldehydes or carboxylic acids
Reduction Reactions: 1,3-Propanediol-d4
Applications De Recherche Scientifique
2-Bromo-1,3-propanediol-d4 is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in studies involving reaction mechanisms and kinetics.
Biology: It is used in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used as a reference standard in quality control and analytical testing.
Mécanisme D'action
The mechanism of action of 2-Bromo-1,3-propanediol-d4 involves its interaction with various molecular targets and pathways. The bromine atom can undergo nucleophilic substitution reactions, leading to the formation of different products. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1,3-propanediol: The non-deuterated analog of 2-Bromo-1,3-propanediol-d4.
3-Bromo-1,2-propanediol: A similar compound with the bromine atom at a different position.
2-Bromo-2-nitro-1,3-propanediol (Bronopol): A compound with additional nitro and hydroxyl groups.
Uniqueness
2-Bromo-1,3-propanediol-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various research applications. This makes it particularly valuable in studies involving reaction mechanisms, metabolic pathways, and pharmacokinetics .
Propriétés
Formule moléculaire |
C3H7BrO2 |
|---|---|
Poids moléculaire |
159.01 g/mol |
Nom IUPAC |
2-bromo-1,1,2,3-tetradeuteriopropane-1,3-diol |
InChI |
InChI=1S/C3H7BrO2/c4-3(1-5)2-6/h3,5-6H,1-2H2/i1D,2D2,3D |
Clé InChI |
HULFLYYUFHXCLJ-YGABEOBRSA-N |
SMILES isomérique |
[2H]C(C([2H])(C([2H])([2H])O)Br)O |
SMILES canonique |
C(C(CO)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


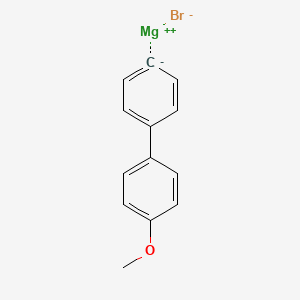
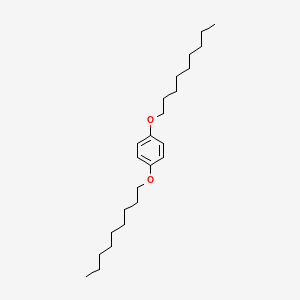
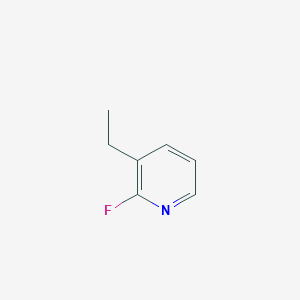
![2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-yl]-1,4-dihydronaphthalene-1,4-dione](/img/structure/B13404245.png)
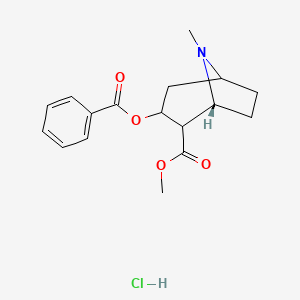

![Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester](/img/structure/B13404259.png)
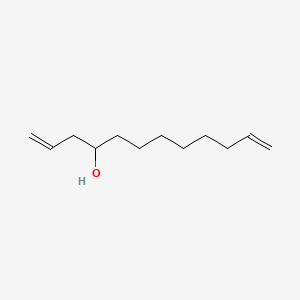
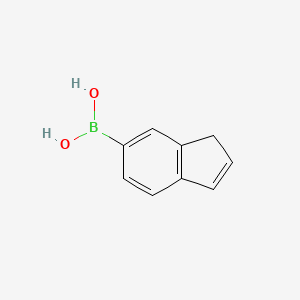
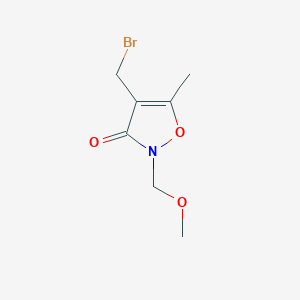
![n-[(r)-1-Carbethoxybutyl]-(s)-alanine](/img/structure/B13404277.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13404292.png)
![3-[2-[2-[[2-Carboxy-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]ethyliminomethylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13404300.png)
